molecular formula C18H18N4O4 B7708408 N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7708408
M. Wt: 354.4 g/mol
InChI Key: AAYYCAKRUHNDHK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as MENDO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a fluorescent probe for ROS detection involves the reaction of ROS with the nitro group of this compound, which leads to a significant increase in its fluorescence intensity. The high selectivity of this compound for ROS is due to the presence of the oxadiazole moiety, which acts as a ROS-responsive unit. The mechanism of action of this compound has been extensively studied and validated in various experimental systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low phototoxicity, making it a safe and reliable tool for studying ROS in living systems. In addition, this compound has been found to be highly stable and resistant to photobleaching, which allows for long-term imaging studies. The biochemical and physiological effects of this compound have been extensively characterized in vitro and in vivo, and it has been found to be a valuable tool for studying various biological processes, such as oxidative stress, inflammation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages as a fluorescent probe for ROS detection in lab experiments. It has high sensitivity and selectivity for ROS, which allows for accurate and reliable detection. In addition, this compound can be easily synthesized and modified to tailor its properties for specific applications. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound is not suitable for detecting all types of ROS, and its selectivity may vary depending on the experimental conditions. Another limitation is that this compound may interfere with other fluorescent probes or imaging techniques, which may affect the accuracy of the results.

Future Directions

There are several future directions for the development and application of N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further optimize the properties of this compound to improve its sensitivity and selectivity for ROS detection. Another direction is to explore the potential of this compound for detecting other types of reactive molecules, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Additionally, this compound can be used for in vivo imaging of ROS in animal models, which can provide valuable insights into the role of ROS in various diseases and the efficacy of ROS-targeted therapies. Overall, this compound has great potential as a versatile tool for studying ROS and other reactive molecules in various fields of scientific research.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with p-tolyl isocyanate to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. This intermediate compound is then reacted with 2-methoxyethanol and a base to form the final product, this compound. The synthesis method of this compound has been well-established and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(2-methoxyethyl)-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have potential applications in various fields of scientific research. One of the main applications of this compound is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play important roles in various physiological processes, but their overproduction can lead to oxidative stress and cellular damage. The ability of this compound to selectively detect ROS in living cells and tissues makes it a valuable tool for studying the role of ROS in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12-3-5-13(6-4-12)17-20-18(26-21-17)14-7-8-15(19-9-10-25-2)16(11-14)22(23)24/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYYCAKRUHNDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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